molecular formula C10H12N2O B068580 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- CAS No. 177477-80-4

1H-Benzimidazol-4-ol, 2-ethyl-1-methyl-

Cat. No.: B068580
CAS No.: 177477-80-4
M. Wt: 176.21 g/mol
InChI Key: XWGHFPKLEMRRSI-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate. Another method involves the use of carbondisulphide in an alkaline alcoholic solution . Industrial production methods often utilize catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide redox-mediated oxidation .

Chemical Reactions Analysis

1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. Major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole derivatives, and substituted benzimidazole derivatives .

Scientific Research Applications

1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in microorganisms. In anticancer applications, it interferes with the replication of cancer cells by targeting specific enzymes and pathways involved in cell division .

Comparison with Similar Compounds

1H-Benzimidazol-4-ol, 2-ethyl-1-methyl- is unique among benzimidazole derivatives due to its specific substitution pattern. Similar compounds include:

    1H-Benzimidazol-2-yl: Known for its antimicrobial properties.

    1H-Benzimidazol-5-yl: Studied for its anticancer activities.

    1H-Benzimidazol-6-yl: Used in antiviral research

These compounds share a common benzimidazole core but differ in their substitution patterns, leading to variations in their pharmacological activities and applications.

Properties

IUPAC Name

2-ethyl-1-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-9-11-10-7(12(9)2)5-4-6-8(10)13/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGHFPKLEMRRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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